(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)
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Overview
Description
(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different enantiomers, which are two molecules that are mirror images of each other. The compound has been studied for its potential therapeutic effects, particularly for its ability to modulate the activity of various receptors in the body.
Scientific Research Applications
Plastic Components and Receptor Activation
A study by Krüger et al. (2008) investigated the effects of various phenols and plasticizers on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), highlighting the impact of these compounds on human health through receptor activation. This research underscores the significance of understanding chemical interactions with biological receptors, which could be related to the study of specific compounds like "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" in a toxicological context (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Organic Solar Cells and Hole Transport Layers
Research by Qiu et al. (2014) on ammonium heptamolybdate films as efficient hole transport layers in organic solar cells illustrates the potential of certain chemical compounds in improving renewable energy technologies. This study may provide a framework for exploring how the electronic properties of "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" could be harnessed in similar applications (Qiu et al., 2014).
Antioxidant Activity in Actinidia Fruit
Latocha et al. (2010) focused on the antioxidant activity and chemical differences in fruit of different Actinidia species, highlighting the health benefits of phenolic compounds. This research may provide insights into the antioxidant potential of "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" and its implications for dietary supplements or pharmaceuticals (Latocha, Krupa, Wołosiak, Worobiej, & Wilczak, 2010).
Soil Organic Matter and Phenol Adsorption
Ololade et al. (2018) studied the in-situ modification of soil organic matter for the adsorption and desorption of phenol and its derivatives, relevant for environmental remediation efforts. This research could inform studies on the environmental behavior and cleanup applications of compounds similar to "(S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride)" (Ololade et al., 2018).
Mechanism of Action
Target of Action
The primary target of VH 032 phenol - linker 1, also known as (S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride), is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of an E3 ubiquitin ligase complex that plays a crucial role in cellular processes such as protein degradation .
Mode of Action
VH 032 phenol - linker 1 interacts with its target, the VHL protein, by binding to it . This compound incorporates an E3 ligase ligand with a terminal hydroxyl, ready for conjugation to a target protein ligand . This interaction triggers the process of targeted protein degradation, a mechanism that selectively removes specific proteins from cells .
Biochemical Pathways
The interaction of VH 032 phenol - linker 1 with the VHL protein affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular proteins, maintaining protein homeostasis within the cell . The compound’s action on this pathway results in the selective degradation of specific target proteins .
Pharmacokinetics
The compound’s solubility in dmso and dmf suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of VH 032 phenol - linker 1’s action primarily involve the degradation of specific target proteins . By binding to the VHL protein and triggering targeted protein degradation, this compound can selectively modulate the levels of specific proteins within cells .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H/t21-,22+,25-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWASNPVOMODPJ-OTCWRJAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl2N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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